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molecular formula C9H11BrO2 B8334304 2-((2-Bromobenzyl)oxy)ethanol

2-((2-Bromobenzyl)oxy)ethanol

Cat. No. B8334304
M. Wt: 231.09 g/mol
InChI Key: RHPLYFZTWLENEV-UHFFFAOYSA-N
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Patent
US07034015B2

Procedure details

The reaction and work up was conducted as described in the preparation of compound 415. Starting materials were NaH (60% in oil, 1.8 g, 44 mmol) in THF (160 mL), ethylenglycol (13.4 mL, 240 mmol), 2-bromo-benzyl bromide (10 g, 40 mmol) dissolved in 5 mL dry THF and tetrabutylammonium iodide (0.15 g, 0.4 mmol). The crude product was purified by flash chromatography using DCM/Acetone 30:1 as the eluent to afford the title compound as a pale yellow oil.
Name
compound 415
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0.15 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][O:5][CH2:6][CH2:7][O:8]CCO.[H-].[Na+].C(O)CO.BrC1C=CC=CC=1CBr>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][O:5][CH2:6][CH2:7][OH:8] |f:1.2,6.7|

Inputs

Step One
Name
compound 415
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(COCCOCCO)C=CC=C1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Five
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0.15 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and work
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(COCCO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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